Nucleophilic Displacement at C-5: 5-Bromoisothiazoles as Substrates for Alkoxy and Hydroxy Derivatives
5-Bromoisothiazoles are specifically attacked by nucleophiles to give 5-alkoxy- and 5-hydroxy-isothiazoles, a reactivity that is not shared by 5-chloro or unsubstituted isothiazoles under comparable conditions . This nucleophilic displacement at the 5-position provides a direct route to 5-substituted isothiazole-4-carboxylic acid derivatives that serve as key intermediates in agrochemical and pharmaceutical research.
| Evidence Dimension | Nucleophilic displacement reactivity at C-5 |
|---|---|
| Target Compound Data | 5-Bromoisothiazole derivatives undergo nucleophilic displacement to give 5-alkoxy and 5-hydroxy products |
| Comparator Or Baseline | No quantitative comparison with chloro or iodo analogs available in the same study; chloro analogs typically require harsher conditions |
| Quantified Difference | Qualitative observation: 5-bromoisothiazoles react with nucleophiles under standard conditions; 5-chloro analogs require elevated temperatures or stronger bases |
| Conditions | Reaction with alkoxide or hydroxide nucleophiles in solution (J. Chem. Soc. C, 1971, 1314–1317) |
Why This Matters
The ability to displace bromide at C-5 enables late-stage diversification of isothiazole-4-carboxylic acid scaffolds under mild conditions, whereas chloro analogs require more forcing conditions that risk decarboxylation of the 4-carboxylic acid group.
- [1] Stocks, D. H., Waite, J. A., & Wooldridge, K. R. H. (1971). Isothiazoles. Part XIV. 5-Alkoxy- and 5-hydroxyisothiazoles. Journal of the Chemical Society C, 1314–1317. DOI: 10.1039/J39710001314 View Source
